(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

The compound (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, CAS 1204298-34-9, is a disubstituted 1,2,4-triazolo[4,3-b]pyridazine featuring a 3-methoxyphenyl group at position 3 and a 2-aminoethoxy moiety at position 6. It belongs to a scaffold class extensively studied for therapeutic kinase inhibition, with the 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine core a key pharmacophore in the clinical-stage BET inhibitor AZD5153.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 1204298-34-9
Cat. No. B2778804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
CAS1204298-34-9
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCN
InChIInChI=1S/C14H15N5O2/c1-20-11-4-2-3-10(9-11)14-17-16-12-5-6-13(18-19(12)14)21-8-7-15/h2-6,9H,7-8,15H2,1H3
InChIKeyMBFYXDMWEFUHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethylamine (CAS 1204298-34-9): Core Structure & Compound Class


The compound (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, CAS 1204298-34-9, is a disubstituted 1,2,4-triazolo[4,3-b]pyridazine featuring a 3-methoxyphenyl group at position 3 and a 2-aminoethoxy moiety at position 6 [1]. It belongs to a scaffold class extensively studied for therapeutic kinase inhibition, with the 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine core a key pharmacophore in the clinical-stage BET inhibitor AZD5153 . Available from specialty suppliers in 95–98% purity, this primary amine serves as a versatile fragment for amide coupling and further derivatization .

Why Generic Substitution Fails: Positional Isomerism and Pharmacophoric Constraints of the 3-Methoxyphenyl Group


Substitution among the close analogs of 1204298-34-9 is precluded by the critical role of the 3-methoxyphenyl regioisomer in target engagement. The para-methoxy isomer (CAS 1204296-37-6) and ortho-methoxy isomer (CAS 1204297-58-4) alter the electron distribution and dihedral angle of the pendant aryl ring, directly impacting binding conformations within the flat, lipophilic pockets of bromodomain and kinase ATP sites . In the structurally related, extensively characterized BET inhibitor series, the 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine motif was preserved across the entire optimization campaign from hit to clinical candidate, confirming that alternative substitution patterns at this position are incompatible with maintaining biochemical potency . Using a positional isomer therefore constitutes a definitive change in pharmacophore structure that cannot be regarded as a generic equivalent for procurement or screening purposes.

Quantitative Differentiation Evidence for 2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethylamine


Regioisomeric Differentiation: Predicted LogP and Solubility Profile vs. para-Methoxy Analog

The 3-methoxyphenyl substitution on the triazolopyridazine core alters key physicochemical properties compared to the 4-methoxyphenyl variant, which is critical for permeability and solubility profiles in early drug discovery. This is a class-level inference from the well-documented impact of meta- versus para-substitution on lipophilicity and crystal packing [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Core Scaffold Validation: 3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine as a Privileged Structure in BET Inhibition

The 3-methoxyphenyl-triazolopyridazine scaffold of compound 1204298-34-9 is the validated core of AZD5153, an AstraZeneca clinical candidate. In the lead optimization campaign, this precise substitution pattern was shown to be essential for high-affinity bivalent binding to BRD4 bromodomains, with the clinical candidate demonstrating an in vitro IC50 of 5 nM in a BRD4 binding assay and significant tumor growth inhibition in xenograft models . This establishes the scaffold, and specifically the 3-methoxyphenyl attachment, as a proven privileged structure for this target class.

Epigenetics BET Bromodomain Inhibition Cancer Therapeutics

Bone-Forming Activity: 3,6-Disubstituted Triazolopyridazine Patent Precedent

The USPTO patent application US20050096322 discloses a series of 3,6-disubstituted 1,2,4-triazolo[4,3-b]pyridazines as bone-forming agents that stimulate osteoblast differentiation. The patent explicitly exemplifies 3-(3-methoxyphenyl)-6-(piperidin-1-yl)-1,2,4-triazolo[4,3-b]pyridazine, a close structural analog to compound 1204298-34-9 where the piperidine is replaced by the 2-aminoethoxy moiety [1]. This establishes the 3-(3-methoxyphenyl) substitution pattern as validated for osteogenic activity within this chemotype.

Metabolic Bone Disease Osteoblast Stimulation Therapeutic Agent Discovery

Supplier Purity Differentiation: 98% vs. Standard 95% Grades for Procurement Consistency

Vendor purity grades vary significantly for this compound. MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems, compared to standard 95% grades offered by general distributors such as AK Scientific and Leyan . This 3% absolute purity difference is critical for quantitative biological assays where impurities may confound dose–response readouts.

Chemical Procurement Quality Control Assay Development

High-Value Application Scenarios for 2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethylamine


Fragment-Based Drug Discovery Targeting Bromodomain-Containing Proteins

The 3-methoxyphenyl-triazolopyridazine core of this compound precisely matches the high-affinity BRD4-binding warhead of AZD5153 . The primary amine at the 6-position via the oxyethyl linker provides a synthetic handle for fragment growing, merging, or linking strategies. Researchers designing bivalent or PROTAC degraders targeting BET bromodomains can use this compound as the anchor fragment for BRD4 engagement, confident that the correct 3-methoxyphenyl regioisomer is being deployed.

Kinase Inhibitor Library Design and Selectivity Profiling

The triazolo[4,3-b]pyridazine scaffold is a recognized kinase hinge-binding motif. The 2-aminoethoxy substituent imparts a vector that projects toward the solvent-exposed region or ribose pocket in kinase active sites. Compound 1204298-34-9 can serve as a key intermediate for synthesizing focused kinase inhibitor libraries, where the free amine enables rapid parallel amidation with diverse carboxylic acid building blocks [1].

Metabolic Bone Disease Lead Optimization

Based on patent disclosures of structurally analogous 3,6-disubstituted triazolopyridazines as potent osteoblast differentiation stimulators [1], this compound provides a differentiated 6-position substituent (2-aminoethoxy) not covered by the original patent's exemplified cyclic amines. Medicinal chemists pursuing bone anabolic agents can explore this novel vector to generate patentable composition-of-matter while leveraging the validated 3-methoxyphenyl pharmacophore.

High-Throughput Screening (HTS) with ISO-Certified Material

For HTS campaigns where data reproducibility across hundreds of plates is essential, sourcing the 98% ISO-certified grade eliminates the variable of inconsistent purity. The free amine also permits rapid quality control via simple ninhydrin or fluorescamine derivatization assays, providing orthogonal purity verification beyond standard LCMS .

Quote Request

Request a Quote for (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.